Cas no 936233-18-0 (Nε-(1-Carboxymethyl)-L-lysine-d4)

Nε-(1-Carboxymethyl)-L-lysine-d4 Chemical and Physical Properties
Names and Identifiers
-
- d4-CML
- Nε-(1-Carboxymethyl)-L-lysine-d4
- N6-(Carboxymethyl)-L-lysine-4,4,5,5-d4 (ACI)
- L
- (2S)-2-amino-6-[(carboxymethyl)amino](4,4,5,5-?H?)hexanoic acid
- AKOS015969257
- HY-W286743S
- N epsilon -(1-Carboxymethyl)-L-lysine-d4
- 936233-18-0 unlabeled
- 2-Amino-6-(carboxymethylamino)hexanoic Acid-d4
- N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine
- 936233-18-0
- Nepsilon-(1-Carboxymethyl)-L-lysine-d4
- DA-72296
- CS-0380163
- MFCD18381993
- (2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid
- 2-Amino-6-(carboxymethylamino)hexanoic Acid-d4; N6-(Carboxymethyl)lysine-d4; N6-(Carboxymethyl)-L-lysine-d4; CML-d4;
- CML-d4
- DTXSID40669796
- N6-(Carboxymethyl)lysine-d4
- N?-(1-Carboxymethyl)-L-lysine-d4
- N-epsilon-Carboxymethyl-[D4]-L-lysine
-
- MDL: MFCD18381993
- Inchi: 1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2
- InChI Key: NUXSIDPKKIEIMI-WCEGGVOZSA-N
- SMILES: C(C([2H])([2H])C([2H])([2H])CNCC(=O)O)[C@H](N)C(=O)O
Computed Properties
- Exact Mass: 208.13611398g/mol
- Monoisotopic Mass: 208.13611398g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.2
- Topological Polar Surface Area: 113Ų
Nε-(1-Carboxymethyl)-L-lysine-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C180077-0.5mg |
Nε-(1-Carboxymethyl)-L-lysine-d4 |
936233-18-0 | 0.5mg |
$ 305.00 | 2023-02-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219426-500 µg |
Nε-(1-Carboxymethyl)-L-lysine-d4, |
936233-18-0 | ≥96% | 500µg |
¥4,061.00 | 2023-07-10 | |
abcr | AB544522-5mg |
N-epsilon-Carboxymethyl-[D4]-L-lysine, 98%; . |
936233-18-0 | 98% | 5mg |
€517.50 | 2025-02-16 | |
abcr | AB544522-5 mg |
N-epsilon-Carboxymethyl-[D4]-L-lysine, 98%; . |
936233-18-0 | 98% | 5mg |
€465.00 | 2023-07-11 | |
TRC | C180077-.5mg |
Nε-(1-Carboxymethyl)-L-lysine-d4 |
936233-18-0 | .5mg |
$ 351.00 | 2023-04-18 | ||
abcr | AB544522-10 mg |
N-epsilon-Carboxymethyl-[D4]-L-lysine, 98%; . |
936233-18-0 | 98% | 10mg |
€742.50 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219426-500µg |
Nε-(1-Carboxymethyl)-L-lysine-d4, |
936233-18-0 | ≥96% | 500µg |
¥4061.00 | 2023-09-05 | |
A2B Chem LLC | AH86495-5mg |
d4-CML |
936233-18-0 | 5mg |
$3117.00 | 2024-07-18 | ||
TRC | C180077-5mg |
Nε-(1-Carboxymethyl)-L-lysine-d4 |
936233-18-0 | 5mg |
$ 3129.00 | 2023-09-08 | ||
abcr | AB544522-10mg |
N-epsilon-Carboxymethyl-[D4]-L-lysine, 98%; . |
936233-18-0 | 98% | 10mg |
€787.50 | 2025-02-16 |
Nε-(1-Carboxymethyl)-L-lysine-d4 Related Literature
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on Nε-(1-Carboxymethyl)-L-lysine-d4
Nε-(1-Carboxymethyl)-L-lysine-d4: A Comprehensive Overview
Nε-(1-Carboxymethyl)-L-lysine-d4, with the CAS number 936233-18-0, is a specialized compound that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of L-lysine, a naturally occurring amino acid, with modifications that enhance its utility in various research applications. The inclusion of the deuterium isotopic label (d4) and the carboxymethyl group at the ε-position of lysine introduces unique properties that make this compound invaluable for studies involving protein modification, metabolic labeling, and structural analysis.
The structural modification of L-lysine to form Nε-(1-Carboxymethyl)-L-lysine-d4 involves the addition of a carboxymethyl group (-CH2COOH) at the ε-amino position of lysine. This modification not only alters the chemical properties of the amino acid but also introduces a functional group that can participate in various biochemical reactions. The deuterium labeling (d4) further enhances its utility by enabling precise tracking and quantification in mass spectrometry-based analyses. Recent studies have demonstrated the effectiveness of this compound in applications such as post-translational modification (PTM) studies, where it serves as a stable isotope standard for lysine acetylation and other related modifications.
One of the most significant advancements in the use of Nε-(1-Carboxymethyl)-L-lysine-d4 is its role in metabolic labeling experiments. By incorporating this compound into cell cultures or experimental models, researchers can track the synthesis and turnover of proteins with high precision. This approach has been particularly useful in studying protein dynamics under various physiological and pathological conditions. For instance, recent research has utilized this compound to investigate the role of lysine acetylation in mitochondrial function and energy metabolism, providing novel insights into cellular bioenergetics.
In addition to its role in metabolic labeling, Nε-(1-Carboxymethyl)-L-lysine-d4 has found applications in structural biology and drug discovery. The compound's ability to serve as a substrate for enzymes involved in protein modification makes it an ideal tool for studying enzyme kinetics and specificity. For example, researchers have employed this compound to investigate the activity of histone acetyltransferases (HATs) and deacetylases (HDACs), which are critical regulators of chromatin structure and gene expression. These studies have shed light on potential therapeutic targets for diseases such as cancer and neurodegenerative disorders.
The synthesis of Nε-(1-Carboxymethyl)-L-lysine-d4 involves a multi-step process that combines organic synthesis with isotopic labeling techniques. The starting material, L-lysine, undergoes chemical modifications to introduce the carboxymethyl group at the ε-amino position. Subsequent deuteration is achieved through controlled exchange reactions or direct incorporation of deuterated reagents during synthesis. This meticulous process ensures high purity and isotopic enrichment, making it suitable for demanding analytical applications.
Recent advancements in mass spectrometry technology have further enhanced the utility of Nε-(1-Carboxymethyl)-L-lysine-d4 in proteomic studies. The use of deuterium-labeled compounds allows for accurate quantification of proteins and their modifications by minimizing ion suppression effects and improving signal-to-noise ratios. This has been particularly beneficial in large-scale proteomic analyses, where precise quantification is essential for identifying biomarkers and understanding disease mechanisms.
In conclusion, Nε-(1-Carboxymethyl)-L-lysine-d4 (CAS No: 936233-18-0) is a versatile compound that has revolutionized various areas of biochemical research. Its unique combination of structural modifications and isotopic labeling makes it an indispensable tool for studying protein modifications, metabolic processes, and enzyme activity. As research continues to uncover new applications for this compound, it is poised to play an even greater role in advancing our understanding of biological systems and developing novel therapeutic strategies.
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